molecular formula C18H16N2O4 B4759645 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B4759645
M. Wt: 324.3 g/mol
InChI Key: QGNOYSZWDXZRBS-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide, also known as EIPA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. EIPA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide inhibits the activity of the Na+/H+ exchanger, which is responsible for regulating intracellular pH in cells. The Na+/H+ exchanger functions by exchanging extracellular Na+ ions for intracellular H+ ions, thereby regulating intracellular pH. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide binds to the Na+/H+ exchanger and prevents the exchange of Na+ ions for H+ ions, resulting in an increase in intracellular acidity. This increase in intracellular acidity has been shown to have a significant impact on cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis in cancer cells, and modulate neuronal excitability. Additionally, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the activity of the Na+/H+ exchanger, its ability to induce apoptosis in cancer cells, and its ability to modulate neuronal excitability. However, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide as a cancer therapy. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the proliferation and survival of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is the development of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide as a treatment for cardiovascular disease. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, making it a potential candidate for the treatment of cardiovascular disease. Additionally, further research is needed to understand the mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide and its potential applications in other fields, such as neuroscience.

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neuroscience. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of the Na+/H+ exchanger, which plays a critical role in regulating intracellular pH in cells. This inhibition has been shown to have a significant impact on cancer cell survival and proliferation, making 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide a potential candidate for cancer therapy. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has also been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, making it a potential candidate for the treatment of cardiovascular disease. Additionally, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide has been shown to modulate neuronal excitability, making it a potential candidate for the treatment of neurological disorders such as epilepsy.

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-15-10-6-4-8-13(15)19-16(21)11-20-14-9-5-3-7-12(14)17(22)18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNOYSZWDXZRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide
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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-ethoxyphenyl)acetamide

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